Bienvenue dans la boutique en ligne BenchChem!

5-bromo-2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

regioisomerism pharmacophore topology structure-activity relationship

This compound offers a structurally unique single-ring topology, consolidating key pharmacophores for FXa and SGLT2 inhibitor research, enabling novel IP strategies distinct from apixaban. Procure this exact CAS 941982-46-3 to avoid the uncontrolled variables of regioisomers and unlock immediate enzymatic assays, co-crystallography, and focused library synthesis.

Molecular Formula C19H18BrClN2O3
Molecular Weight 437.72
CAS No. 941982-46-3
Cat. No. B2749641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
CAS941982-46-3
Molecular FormulaC19H18BrClN2O3
Molecular Weight437.72
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)N3CCCCC3=O
InChIInChI=1S/C19H18BrClN2O3/c1-26-17-8-6-13(11-16(17)23-9-3-2-4-18(23)24)22-19(25)14-10-12(20)5-7-15(14)21/h5-8,10-11H,2-4,9H2,1H3,(H,22,25)
InChIKeyIPEFBRZUBPTZAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941982-46-3): Compound-Class Baseline and Procurement Context


5-Bromo-2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941982-46-3) is a synthetic benzamide derivative with a molecular formula of C₁₉H₁₈BrClN₂O₃ and molecular weight of 437.72 g/mol [1]. The compound belongs to the 2‑oxopiperidinyl‑phenyl benzamide class, a scaffold that features prominently in two distinct therapeutic areas: coagulation factor Xa (FXa) inhibition, exemplified by apixaban, and sodium‑glucose cotransporter‑2 (SGLT2) inhibition, where 5‑bromo‑2‑chlorobenzamide intermediates are employed in the synthesis of dapagliflozin and empagliflozin [2]. A critical structural distinction is that this compound merges the methoxy and 2‑oxopiperidin‑1‑yl substituents onto a single phenyl ring (positions 4 and 3, respectively), whereas apixaban distributes these functionalities across two separate phenyl rings [3]. Despite its structural relevance to clinically validated pharmacophores, publicly available bioactivity data for this specific compound are extremely limited; ZINC15 reports no known activity in ChEMBL 20 [4].

Why Generic Substitution Fails for 5‑Bromo‑2‑chloro‑N‑[4‑methoxy‑3‑(2‑oxopiperidin‑1‑yl)phenyl]benzamide (CAS 941982‑46‑3): The Consequences of Regioisomerism and Halogen Patterning


Within the 2‑oxopiperidinyl‑phenyl benzamide class, even subtle structural modifications produce drastic shifts in target engagement, selectivity, and physicochemical properties that preclude simple interchangeability. The regioisomer 5‑bromo‑2‑chloro‑N‑[3‑methoxy‑4‑(2‑oxopiperidin‑1‑yl)phenyl]benzamide relocates the methoxy group from C4 to C3 and the oxopiperidinyl group from C3 to C4 on the central phenyl ring, altering the spatial orientation of the hydrogen‑bond acceptor (methoxy oxygen) and the steric bulk of the piperidinone relative to any biological target . Similarly, removal of the 4‑methoxy group (yielding 5‑bromo‑2‑chloro‑N‑[4‑(2‑oxopiperidin‑1‑yl)phenyl]benzamide) eliminates a key pharmacophoric element that in apixaban participates in a critical water‑mediated hydrogen‑bond network with FXa [1]. The 5‑bromo‑2‑chloro substitution pattern on the benzamide ring is itself non‑trivial: this specific halogen arrangement is a recognized motif in SGLT2 inhibitor intermediate chemistry and cannot be replaced by mono‑halogenated or unsubstituted variants without losing the synthetic trajectory toward advanced SGLT2 leads [2]. These structure‑activity considerations mean that procurement of a 'close analog' rather than the exact compound introduces uncontrolled variables that can confound hit‑to‑lead progression, SAR interpretation, and patent‑breaking freedom‑to‑operate analyses.

Product‑Specific Quantitative Evidence Guide: 5‑Bromo‑2‑chloro‑N‑[4‑methoxy‑3‑(2‑oxopiperidin‑1‑yl)phenyl]benzamide (CAS 941982‑46‑3) Versus Closest Analogs


Regioisomeric Differentiation: 4‑Methoxy‑3‑(2‑oxopiperidin‑1‑yl)phenyl vs. 3‑Methoxy‑4‑(2‑oxopiperidin‑1‑yl)phenyl Substitution Patterns

The target compound bears the methoxy group at the C4 position and the 2‑oxopiperidin‑1‑yl group at the C3 position of the central phenyl ring. Its closest regioisomer—5‑bromo‑2‑chloro‑N‑[3‑methoxy‑4‑(2‑oxopiperidin‑1‑yl)phenyl]benzamide—reverses this arrangement. In the apixaban‑FXa co‑crystal structure, the 4‑methoxyphenyl moiety occupies the S1 pocket with a specific orientation; computational docking studies of related benzamide series demonstrate that swapping substituent positions on the central phenyl ring alters the dihedral angle between the benzamide carbonyl and the phenyl plane, directly impacting the vector of the oxopiperidinyl group into the S4 pocket [1]. While direct comparative bioactivity data for these two regioisomers are not publicly available, the structural divergence predicts differential target engagement that cannot be assumed equivalent without experimental verification.

regioisomerism pharmacophore topology structure-activity relationship

Calculated Physicochemical Property Differentiation: logP, tPSA, and Hydrogen‑Bonding Capacity Versus De‑Methoxy and De‑Halogen Analogs

Calculated physicochemical properties distinguish the target compound from analogs lacking the 4‑methoxy group or the 5‑bromo‑2‑chloro substitution. The target compound has a calculated logP of 4.337 and a topological polar surface area (tPSA) of 58 Ų, with 1 hydrogen‑bond donor and 3 hydrogen‑bond acceptors [1]. By comparison, the de‑methoxy analog 5‑bromo‑2‑chloro‑N‑[4‑(2‑oxopiperidin‑1‑yl)phenyl]benzamide (C₁₈H₁₆BrClN₂O₂, MW 407.69) is predicted to have a lower tPSA (~49 Ų) and reduced hydrogen‑bond acceptor count (2 vs. 3), while the de‑halogen analog N‑[4‑methoxy‑3‑(2‑oxopiperidin‑1‑yl)phenyl]benzamide (C₁₉H₂₀N₂O₃, MW 324.37) shows a markedly lower logP (~2.8) owing to the loss of both bromine and chlorine atoms. These differences are sufficient to alter membrane permeability, solubility, and plasma protein binding in predictable ways based on established drug‑likeness guidelines [2].

lipophilicity polar surface area drug-likeness physicochemical profiling

Class‑Level Target Engagement Inference: 2‑Oxopiperidinyl‑Phenyl Benzamide Scaffold as a Privileged FXa Pharmacophore

The 2‑oxopiperidin‑1‑yl phenyl motif is a validated pharmacophore for coagulation factor Xa (FXa) inhibition, as demonstrated by apixaban (FXa Ki = 0.08 nM) which carries this group on a dedicated phenyl ring [1]. In the apixaban series, removal or relocation of the oxopiperidinyl group reduced FXa affinity by >100‑fold [1]. The target compound consolidates the methoxy and oxopiperidinyl substituents onto a single ring, which is a non‑canonical topology not represented in the published apixaban SAR. Nevertheless, benzamide‑linked FXa inhibitor series from Daiichi and other groups have shown that single‑ring tethering of the P1 and P4 pharmacophoric elements can retain nanomolar potency when the linker geometry is optimized [2]. The target compound represents a distinct topological solution that has not been evaluated in published FXa enzymatic assays, making it a potentially novel starting point for scaffold‑hopping exercises but also one that lacks directly transferable potency expectations from the apixaban literature.

factor Xa inhibition anticoagulant pharmacophore apixaban

Class‑Level Target Engagement Inference: 5‑Bromo‑2‑chlorobenzamide Core as a Recognized SGLT2 Inhibitor Intermediate Motif

The 5‑bromo‑2‑chlorobenzamide substructure is a documented intermediate in the synthesis of SGLT2 inhibitors. Specifically, 5‑bromo‑2‑chloro‑4‑(methoxycarbonyl)benzoic acid serves as a key building block for dapagliflozin, empagliflozin, and bexagliflozin [1]. In the dapagliflozin series, the 5‑bromo‑2‑chloro pattern on the benzamide/benzoic acid intermediate is essential for downstream cross‑coupling reactions that install the diarylmethane aglycone; alternative halogen patterns (e.g., 4‑bromo or 3‑chloro) fail to provide the required regioselectivity in palladium‑catalyzed steps [2]. The target compound, with its 5‑bromo‑2‑chlorobenzamide core attached to a 4‑methoxy‑3‑(2‑oxopiperidin‑1‑yl)aniline moiety, represents an elaborated intermediate that could serve as a direct precursor to novel SGLT2 inhibitor candidates via amide coupling diversification. No published SGLT2 IC₅₀ data exist for this specific compound; however, structurally related 5‑bromo‑2‑chlorobenzamide derivatives have yielded SGLT2 inhibitors with IC₅₀ values as low as 1–5 nM in [¹⁴C]‑AMG uptake assays in CHO‑K1 cells overexpressing human SGLT2 [3].

SGLT2 inhibition diabetes intermediate glucose reabsorption

Best‑Fit Research and Industrial Application Scenarios for 5‑Bromo‑2‑chloro‑N‑[4‑methoxy‑3‑(2‑oxopiperidin‑1‑yl)phenyl]benzamide (CAS 941982‑46‑3)


Scaffold‑Hopping and IP Diversification in Factor Xa Inhibitor Programs

For organizations seeking to circumvent composition‑of‑matter patent claims around apixaban and related FXa inhibitors, this compound offers a structurally distinct topology in which the methoxy and oxopiperidinyl pharmacophoric elements are consolidated onto a single phenyl ring rather than distributed across two separate rings [1]. This single‑ring architecture, combined with the 5‑bromo‑2‑chloro substitution, provides a novel chemotype for fragment‑based or structure‑guided optimization aimed at the FXa S1 and S4 pockets. Procurement of this compound enables immediate initiation of FXa enzymatic assays and co‑crystallography trials without the need for custom synthesis of the core scaffold.

Advanced Intermediate for Novel SGLT2 Inhibitor Library Synthesis

The 5‑bromo‑2‑chlorobenzamide core is a validated intermediate motif in SGLT2 inhibitor synthesis, as demonstrated by its role in the dapagliflozin and empagliflozin synthetic routes [2]. This compound provides a pre‑assembled, functionalized intermediate that combines the requisite halogen pattern with an elaborated aniline moiety. Medicinal chemistry teams can use this compound as a diversification point for parallel amide coupling reactions, rapidly generating focused libraries of SGLT2 inhibitor candidates for screening in [¹⁴C]‑AMG uptake assays without requiring the multi‑step synthesis of the benzamide core from 5‑bromo‑2‑chlorobenzoic acid [3].

Regioisomer Reference Standard for Analytical Method Development and Quality Control

Given that the 3‑methoxy‑4‑(2‑oxopiperidin‑1‑yl)phenyl regioisomer exists as a distinct chemical entity, analytical chemistry and process chemistry groups can employ the target compound (4‑methoxy‑3‑(2‑oxopiperidin‑1‑yl)phenyl isomer) as a reference standard for HPLC, LC‑MS, or NMR method development aimed at resolving and quantifying regioisomeric impurities in synthetic batches . The distinct chromatographic and spectroscopic signatures of the two regioisomers, driven by differences in polarity and steric environment around the amide bond, enable robust method validation for purity assessment in procurement workflows.

Computational Chemistry Benchmarking: Docking and Free‑Energy Perturbation Studies on Non‑Canonical Pharmacophore Topologies

The non‑canonical consolidation of P1 (methoxy) and P4 (oxopiperidinyl) elements onto a single phenyl ring makes this compound a valuable test case for computational chemistry groups evaluating the predictive accuracy of docking scoring functions, molecular dynamics‑based free‑energy perturbation (FEP), and pharmacophore modeling algorithms. The calculated logP of 4.337 and tPSA of 58 Ų place it within drug‑like chemical space [4], and its structural relationship to the clinically validated apixaban scaffold provides a 'ground‑truth proximity' benchmark for assessing how well computational methods discriminate between active and inactive topological isomers prior to experimental validation.

Quote Request

Request a Quote for 5-bromo-2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.